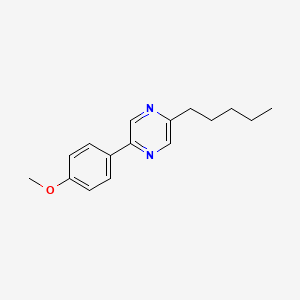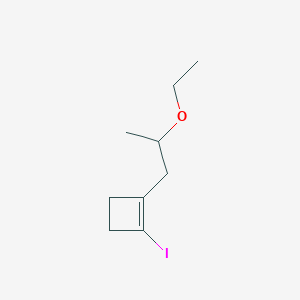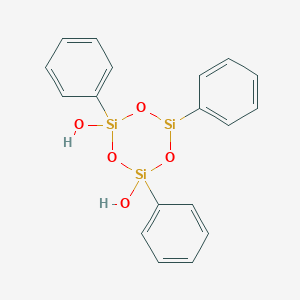
N,N,N',N'-Tetrapropan-2-ylphosphorodiamidic cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide typically involves the reaction of phosphorodiamidic chloride with isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphorodiamidic oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The cyanide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphorodiamidic oxide derivatives, amine derivatives, and various substituted compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved include the inhibition of enzyme activity and the stabilization of reactive intermediates in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine-N,N,N’,N’-tetra-2-propanol: Known for its use in the production of polyurethane coatings and adhesives.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Used as a chelating agent and crosslinking agent in various applications.
Uniqueness
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is unique due to its cyanide group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications.
Propiedades
Número CAS |
112550-08-0 |
|---|---|
Fórmula molecular |
C13H28N3OP |
Peso molecular |
273.35 g/mol |
Nombre IUPAC |
bis[di(propan-2-yl)amino]phosphorylformonitrile |
InChI |
InChI=1S/C13H28N3OP/c1-10(2)15(11(3)4)18(17,9-14)16(12(5)6)13(7)8/h10-13H,1-8H3 |
Clave InChI |
UOZVFJXULGNIMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(=O)(C#N)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)
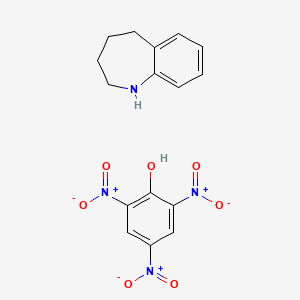
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
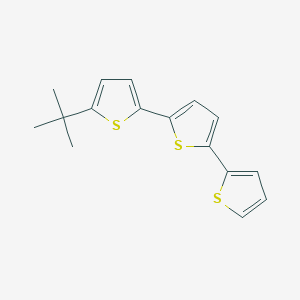

![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
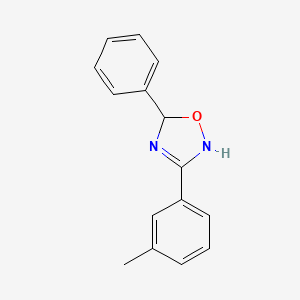
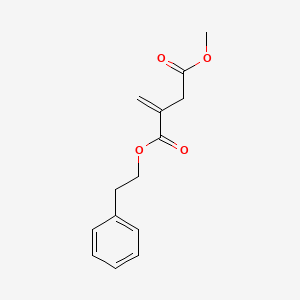

![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

